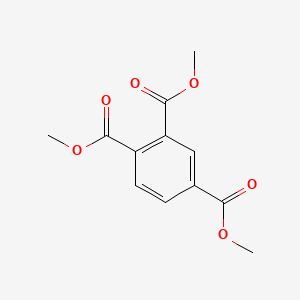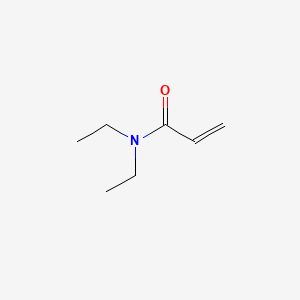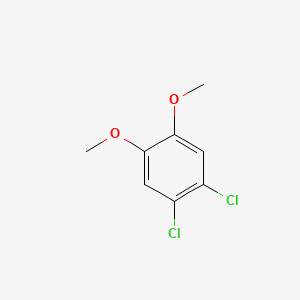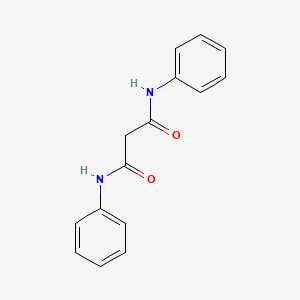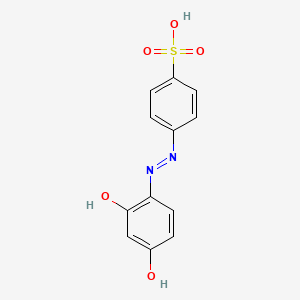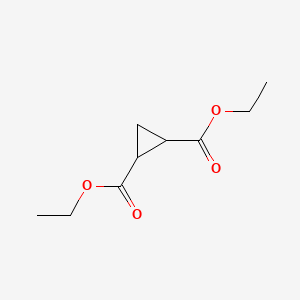
环丙烷-1,2-二甲酸二乙酯
描述
Diethyl cyclopropane-1,2-dicarboxylate (DECP) is a cyclic ester of cyclopropane-1,2-dicarboxylic acid (CPDCA) and diethyl alcohol. It is a colorless, volatile liquid with a faint odor. It is a widely used organic compound in the chemical industry, and has a variety of applications in scientific research.
科学研究应用
催化和有机合成
环丙烷-1,2-二甲酸二乙酯在催化和有机合成中扮演着重要角色。例如,它与酞嗪二氰基甲烷化物反应,形成 3,4-二氢-1H-吡啶并[2,1-a]酞嗪的衍生物,该过程由 Sc(OTf)3 催化,并以高产率和优异的非对映选择性为特征 (Liu 等,2016)。此外,反式-2,3-二取代环丙烷-1,1-二甲酸二乙酯和芳香醛可以在 AlCl3 的催化下进行 [3 + 2] 环加成反应,生成反式-2,5-二芳基-4-苯甲酰四氢呋喃-3,3-二甲酸二乙酯,并具有优异的非对映选择性 (Yang 等,2011).
聚合物科学
在聚合物科学中,环丙烷-1,2-二甲酸二乙酯用于开环聚合。它经历阴离子开环聚合,特别是在被丙二酸二乙酯污染时,由金属钠引发。所得的聚(1,1-环丙烷二甲酸二乙酯)的特征在于可溶于卤代溶剂,并已使用包括 GPC、IR 和 NMR 在内的各种技术对其进行了分析 (Penelle 等,1994).
化学合成和药物开发
该化合物还与药物的氟环丙基类似物的合成有关。一项研究表明,2-氟环丙烷-1,1-二甲酸二乙酯能够合成氟环丙基卡博替尼类似物,这可能为药物发现中的先导优化提供微调选项 (Veliks 等,2020).
安全和危害
作用机制
C9H14O4C_9H_{14}O_4C9H14O4
. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It is known that the compound can participate in ring-opening addition reactions with various nucleophilic reagents .
Biochemical Pathways
It is known that the compound can participate in various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
Its physical and chemical properties such as its boiling point (94-96 °c/10 mmhg), density (1055 g/mL at 25 °C), and solubility in various organic solvents like acetone, chloroform, and methanol suggest that it may have certain bioavailability characteristics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl 1,2-cyclopropanedicarboxylate. For instance, its stability may be affected by temperature, as suggested by its boiling point . Additionally, its solubility in various organic solvents suggests that the compound’s action and efficacy may be influenced by the solvent environment .
生化分析
Biochemical Properties
Diethyl cyclopropane-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis in bacteria and plants . The interaction between diethyl cyclopropane-1,2-dicarboxylate and O-acetylserine sulfhydrylase is characterized by binding to the enzyme’s active site, leading to inhibition of its activity. This interaction is crucial for studying the enzyme’s function and potential drug targets.
Cellular Effects
Diethyl cyclopropane-1,2-dicarboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, diethyl cyclopropane-1,2-dicarboxylate has been shown to inhibit serine racemase, an enzyme involved in the synthesis of D-serine, a co-agonist of NMDA receptors . This inhibition can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of diethyl cyclopropane-1,2-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Diethyl cyclopropane-1,2-dicarboxylate binds to the active sites of enzymes such as O-acetylserine sulfhydrylase and serine racemase, leading to their inhibition . This binding interaction disrupts the normal function of these enzymes, resulting in altered biochemical pathways and gene expression.
Metabolic Pathways
Diethyl cyclopropane-1,2-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as O-acetylserine sulfhydrylase and serine racemase . These interactions can lead to changes in the levels of metabolites and overall metabolic balance within cells.
属性
IUPAC Name |
diethyl cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942756 | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20561-09-5 | |
| Record name | 1,2-Diethyl 1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20561-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020561095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20561-09-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



